Ethyl tetradec-2-enoate
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Overview
Description
Ethyl tetradec-2-enoate: is an organic compound with the molecular formula C₁₆H₃₀O₂ . It is an ester formed from the reaction of tetradec-2-enoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl tetradec-2-enoate can be synthesized through the Wittig reaction . This involves the reaction of dodecyl aldehyde with ethyl (triphenylphosphoranylidene)acetate. The reaction typically requires a solvent such as tetrahydrofuran and is carried out under an inert atmosphere .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chemo-enzymatic chain elongation approach . This method combines carboxylic acid reduction and the Wittig reaction to produce α,β-unsaturated esters .
Chemical Reactions Analysis
Types of Reactions: Ethyl tetradec-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles and catalysts.
Major Products:
Oxidation: Tetradec-2-enoic acid.
Reduction: Tetradec-2-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl tetradec-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological pathways and as a precursor to biologically active molecules.
Industry: It is used in the production of pheromones for pest control, particularly in agriculture.
Mechanism of Action
The mechanism by which ethyl tetradec-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a precursor to signaling molecules that regulate cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl tetradec-2-enoate can be compared with other similar compounds such as:
- Ethyl dodecanoate
- Ethyl tetradec-7-enoate
- Ethyl tetradec-9-enoate
- Ethyl hexadec-9-enoate
Uniqueness: this compound is unique due to its specific structure and the resulting chemical properties. Its double bond at the second position of the tetradecyl chain distinguishes it from other esters, influencing its reactivity and applications .
Properties
CAS No. |
38112-60-6 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
ethyl tetradec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3 |
InChI Key |
JXDGEQAWGZXILF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC(=O)OCC |
Origin of Product |
United States |
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